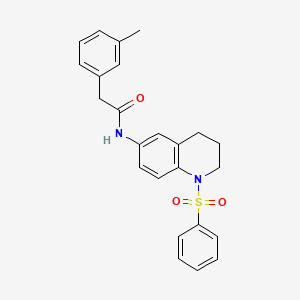

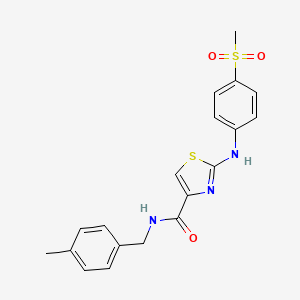

![molecular formula C19H21N3O2S B3011731 5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574597-55-9](/img/structure/B3011731.png)

5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide" belongs to a class of compounds that have been studied for their potential antiallergy properties. Research has focused on various analogues within this class, such as 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and their derivatives, which have shown promising results in preclinical models for allergy treatment .

Synthesis Analysis

The synthesis of related compounds has been reported, where a series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and their analogues were prepared and evaluated for antiallergy activity. These compounds were found to be orally active and, in some cases, more potent than existing antiallergy agents . The synthesis likely involves multiple steps, including the formation of the pyrido[2,1-b]quinazoline core, followed by functionalization at various positions to achieve the desired biological activity.

Molecular Structure Analysis

An X-ray structure analysis of a closely related compound, 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, provides insight into the molecular structure of this class of compounds. The analysis revealed that the compound crystallizes in the monoclinic crystal system and exhibits intra- and intermolecular interactions that could be significant for its biological activity .

Chemical Reactions Analysis

The chemical reactivity of this class of compounds includes their ability to undergo various transformations. For instance, a dimerization reaction has been reported for related compounds, leading to the formation of tricyclic aminonitriles, which involves a dimerization step followed by a pyrrole cyclization . This indicates that the compounds in this class can participate in complex chemical reactions, which could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide" are not detailed in the provided papers, the properties of similar compounds have been studied. These properties are crucial for determining the compound's suitability for oral administration and its potential as a therapeutic agent. The crystal structure analysis of a related compound suggests that the physical properties such as solubility and stability could be influenced by the molecular conformation and crystal packing .

Scientific Research Applications

Antiallergy Activity

A significant application of pyrido[2,1-b]quinazoline derivatives is in antiallergy treatments. For instance, substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, closely related to the compound , have been prepared and evaluated for their effectiveness as antiallergy agents. These analogues have demonstrated oral activity, with some outperforming cromolyn sodium and doxantrazole in animal models for allergic bronchospasm and rat passive cutaneous anaphylaxis tests (Schwender et al., 1979).

Platelet Activating Factor Antagonism

Another application is seen in pyrido[2,1-b]quinazoline derivatives acting as platelet activating factor (PAF) antagonists. Compounds in this class, including the one of interest, have been evaluated for their ability to inhibit the binding of PAF to its receptor on dog platelets. Some of these compounds have shown potent activity and resistance to degradation by amidases, suggesting potential therapeutic utility in conditions related to PAF activity (Tilley et al., 1988).

Antimicrobial and Antitumor Properties

Compounds within the pyrido[2,1-b]quinazoline family have also been investigated for their antimicrobial and antitumor properties. For example, some derivatives have shown significant activity against various strains of microorganisms and tumor cells, indicating a potential role in antimicrobial and cancer therapies (Markosyan et al., 2006).

Synthesis and Structural Analysis

There's also considerable research focused on the synthesis and structural analysis of pyrido[2,1-b]quinazoline derivatives. Studies on crystal structure, synthesis methods, and reaction pathways provide essential insights for the development of new compounds with enhanced pharmacological properties (Rajnikant et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-11-oxo-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-21-16-11-13(18(23)20-12-14-5-4-10-25-14)7-8-15(16)19(24)22-9-3-2-6-17(21)22/h4-5,7-8,10-11,17H,2-3,6,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYQEDMAEFQMNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

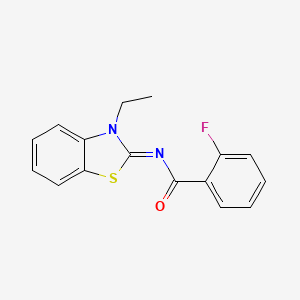

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)

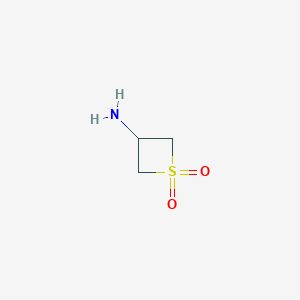

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

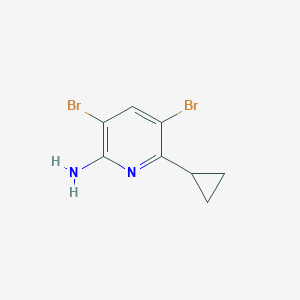

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)

![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)